Bis(4-glycidyloxyphenyl) ether
Description
Significance of Bis(4-glycidyloxyphenyl) ether within Thermosetting Polymer Systems
Within the broad family of glycidyl (B131873) ethers, This compound holds particular significance. This compound features two glycidyl ether functional groups attached to a biphenyl (B1667301) structure. smolecule.com This specific architecture—a rigid biphenyl core flanked by reactive epoxy groups—is crucial for forming robust thermosetting polymers when cured with appropriate hardeners, such as polyamines or anhydrides. wikipedia.org The reactivity of its terminal oxirane (epoxy) groups allows for the creation of densely cross-linked polymer networks, a fundamental characteristic of high-performance epoxy systems. mdpi.com
A notable area of research highlighting the compound's importance is in the development of advanced "vitrimers." These are a novel class of polymers that combine the strength of traditional thermosets with the reprocessability of thermoplastics. In one study, Bis(4-glycidyloxyphenyl) disulfide, a derivative of this compound containing dynamic disulfide bonds, was synthesized. cnrs.fr When cured with an amine agent also containing disulfide bonds, it formed a vitrimer with a high glass transition temperature (Tg) of 147 °C and a tensile strength of 63.1 MPa. cnrs.fr This demonstrates the compound's role in creating next-generation materials that are not only strong and stable but also recyclable and reprocessable, addressing key sustainability challenges in the polymer industry. cnrs.fr
The structure of this compound, particularly the biphenyl group, contributes to the thermal and mechanical stability of the final cured resin. The synthesis of such specialized diglycidyl ethers typically involves the reaction of a corresponding bisphenol, in this case, 4,4'-dihydroxybiphenyl, with epichlorohydrin (B41342). cnrs.fr This process allows for the creation of epoxy monomers with specific properties tailored for advanced applications.
Historical Context of Epoxy Resin Development and Evolution in Material Science
The journey of epoxy resins from laboratory curiosity to industrial workhorse is a story of independent discovery and continuous innovation. The initial breakthroughs occurred in the 1930s. In 1934, German chemist Dr. Paul Schlack patented the condensation reaction of epoxides and amines. specificpolymers.com A few years later, in the late 1930s, Dr. Pierre Castan in Switzerland, while working on synthetic resins for dental prosthetics, developed a thermosetting resin from bisphenol A and epichlorohydrin. specificpolymers.comresearchgate.net His work, licensed to Ciba, Ltd., was significant because the curing process exhibited minimal shrinkage and released no volatile compounds, properties that remain highly valued today. researchgate.net
Contemporaneously, in the United States, Dr. Sylvan Greenlee of the Devoe & Raynolds Company independently synthesized a similar resin derived from bisphenol-A and epichlorohydrin, patenting his work in 1946. researchgate.net These parallel discoveries laid the foundation for the commercial epoxy resin industry. researchgate.net
The post-World War II era saw the rapid commercialization and diversification of epoxy applications. Initially, their exceptional adhesion, chemical resistance, and strength made them ideal for demanding industrial and military uses, such as in the aerospace and automotive sectors. iarc.fr The 1970s marked a significant expansion into the electronics industry, where epoxies became crucial for encapsulating and protecting delicate components from moisture and dust. iarc.fr This evolution continued with the rise of the composites industry in the 1990s, where epoxies became the matrix of choice for high-performance, fiber-reinforced plastics used in everything from sports equipment to aircraft structures. iarc.fr This historical progression underscores a continuous drive to modify and improve the basic epoxy architecture to meet new technological challenges.
Current Research Frontiers and Emerging Applications of Diglycidyl Ether Architectures
The fundamental versatility of the diglycidyl ether structure continues to drive innovation in materials science. Current research is focused on designing novel architectures to impart advanced functionalities, moving beyond traditional performance metrics.
Liquid Crystalline Epoxy Resins: A significant research frontier is the development of liquid crystalline (LC) epoxy resins. By incorporating rigid, rod-like molecular structures (mesogens) into the diglycidyl ether backbone or the curing agent, researchers can create polymers that exhibit ordered, liquid crystalline phases. mdpi.comsciencepg.comscientific.net For instance, new diglycidyl ethers have been synthesized from phenolic Schiff bases, which, upon curing, display nematic mesophases. mdpi.com These materials offer the potential for highly ordered polymer networks with unique anisotropic properties, including enhanced thermal and mechanical performance, making them suitable for optoelectronics and advanced composites. mdpi.comsciencepg.comspiedigitallibrary.org
Flame-Retardant Systems: To meet stringent safety standards in electronics and transportation, there is a strong focus on developing inherently flame-retardant epoxy resins. A prominent strategy involves incorporating phosphorus-containing moieties into the diglycidyl ether monomer. udayton.edubohrium.com These phosphorus-based epoxies act in the condensed phase during combustion, promoting the formation of a protective char layer that insulates the underlying material and reduces the release of flammable volatiles. bohrium.comresearchgate.netrsc.org Research has demonstrated that even low concentrations of phosphorus-containing diglycidyl ethers can significantly increase the Limiting Oxygen Index (LOI) and achieve high ratings in flammability tests like UL-94. researchgate.net
Bio-Based and Sustainable Resins: Addressing environmental concerns and dependence on petroleum, the development of bio-based epoxy resins is a major area of research. nih.gov Scientists are creating novel diglycidyl ethers from renewable resources such as vegetable oils, isosorbide (B1672297) (derived from glucose), and diphenolic acid. specificpolymers.comrsc.orgresearchgate.net For example, castor oil maleate (B1232345) has been used as a flexible curing agent for diglycidyl ether of bisphenol A (DGEBA) to create bio-based flexible epoxy resins. rsc.org Similarly, diglycidyl ethers derived from isosorbide are being developed with a significant bio-carbon content. specificpolymers.com These bio-based alternatives aim to match or exceed the performance of their petroleum-based counterparts while offering a more sustainable lifecycle. nih.govleuna-harze.de
| Property | Research Finding | Source |
| Glass Transition Temperature (Tg) | A dual disulfide vitrimer based on Bis(4-glycidyloxyphenyl) disulfide achieved a Tg of 147 °C. | cnrs.fr |
| Tensile Strength | The same vitrimer exhibited a tensile strength of 63.1 MPa. | cnrs.fr |
| Flame Retardancy | Epoxy resins with phosphorus-containing flame retardants can achieve a V-0 rating in UL-94 tests. | researchgate.net |
| Bio-Content | Diglycidyl ether of isosorbide can be produced with a biocarbon content of 50-55%. | specificpolymers.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVQDFNHGJHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of Bis 4 Glycidyloxyphenyl Ether
Conventional Synthetic Pathways and Reaction Mechanism
The most common industrial and laboratory method for preparing glycidyl (B131873) ethers of bisphenols is a base-catalyzed reaction between the corresponding bisphenol and an excess of epichlorohydrin (B41342). This process is a variation of the Williamson ether synthesis.
The synthesis of Bis(4-glycidyloxyphenyl) ether from Bis(4-hydroxyphenyl) ether and epichlorohydrin proceeds through a multi-step mechanism catalyzed by a base, such as sodium hydroxide (B78521) (NaOH).
Deprotonation: The process begins with the deprotonation of the phenolic hydroxyl groups on Bis(4-hydroxyphenyl) ether by the base. The hydroxide ion removes a proton from each hydroxyl group, forming a bis-phenoxide ion. This phenoxide is a potent nucleophile.
Nucleophilic Attack (Ring-Opening): The newly formed phenoxide ion then performs a nucleophilic attack on the terminal carbon of the epichlorohydrin molecule. This attack opens the strained epoxide ring, forming a chlorohydrin intermediate.
Epoxide Ring Closure: In the presence of the base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. This is followed by a rapid, intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The resulting alkoxide ion displaces the adjacent chloride ion, leading to the closure of a new epoxide ring and the formation of the glycidyl ether group. This process occurs at both ends of the Bis(4-hydroxyphenyl) ether molecule to yield the final product.
A patent for a similar compound, 4,4'-biphenol diglycidyl ether, describes this as a two-step process involving an initial ring-opening etherification reaction followed by a ring-closing reaction under alkaline conditions. google.com
The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired diglycidyl ether and minimizing the formation of higher molecular weight polymers.
Epichlorohydrin: To ensure that both hydroxyl groups of the Bis(4-hydroxyphenyl) ether are converted to glycidyl ethers, a significant molar excess of epichlorohydrin is used. google.comgoogle.com This high ratio favors the formation of the monomeric diglycidyl ether product over oligomerization, where the phenoxide might react with a previously formed glycidyl ether group. Patents for the synthesis of analogous liquid epoxy resins from bisphenol-A specify an epichlorohydrin to bisphenol molar ratio of at least 10:1, with optimal results often found between 12:1 and 13:1. google.comgoogle.com
Bis(4-hydroxyphenyl) Ether: This molecule serves as the backbone of the final product, providing the central aromatic ether structure.
Base: Approximately two moles of the base (e.g., sodium hydroxide) are required for each mole of the bisphenol. google.com This ensures the complete deprotonation of both phenolic hydroxyl groups, which is necessary for the subsequent reaction with two molecules of epichlorohydrin. Some processes may use a slight excess of the base to drive the reaction to completion. google.com
The efficiency of the synthesis is governed by several parameters that can be optimized to improve yield and purity.
Catalytic Systems: The primary catalyst is an inorganic base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.comgoogle.com In some synthetic procedures, phase-transfer catalysts such as benzyltriethylammonium chloride or benzyl (B1604629) trimethyl ammonium (B1175870) chloride are employed. google.com These catalysts facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reactants are located, thereby accelerating the reaction rate.
Optimization of Reaction Parameters:
Temperature: The reaction temperature is a crucial variable. A Chinese patent for a similar synthesis describes a two-temperature process: an initial ring-opening etherification conducted at 70–100 °C, followed by a ring-closing reaction at a higher temperature (e.g., 110 °C) to facilitate the final cyclization and removal of water. google.com For the synthesis of diglycidyl ether of bisphenol A (DGEBA), one study found that yield decreased as the temperature rose, with an optimal temperature of 75 °C. researchgate.net
Molar Ratios: As discussed, a high molar ratio of epichlorohydrin to the bisphenolic compound (e.g., 10:1) is essential for achieving high yields of the diglycidyl ether. google.comresearchgate.net
Reaction Time: The duration of the reaction can range from several hours. The aforementioned patent indicates a reaction time of 3 to 10 hours for the initial etherification, followed by an 8-hour ring-closing step. google.com Another study on DGEBA synthesis showed that the yield initially increased with reaction time but then decreased after reaching an optimum of 170 minutes. researchgate.net
Table 1: Example of Reaction Parameters for Diglycidyl Ether Synthesis This table is based on data for the analogous compound 4,4'-biphenol diglycidyl ether.
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | 4,4'-Biphenol, Epichlorohydrin | google.com |
| Catalyst | Benzyltriethylammonium chloride (Phase-Transfer) | google.com |
| Base | KOH or NaOH | google.com |
| Molar Ratio | Epichlorohydrin in large excess (e.g., 25:1 by weight) | google.com |
| Temperature | Step 1: 80 °C; Step 2: 110 °C | google.com |
| Reaction Time | Step 1: 5 hours; Step 2: 8 hours | google.com |
Alternative Synthetic Approaches and Efficiency Studies
While the conventional base-catalyzed method is widely used, alternative approaches have been explored to enhance reaction efficiency, reduce reaction times, and improve product purity.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. nih.gov
Advantages: For ether synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes. nih.govliberty.edu The rapid heating can also minimize the formation of side products, leading to higher yields and improved purity of the final compound. liberty.edu Studies on the synthesis of other organic molecules, such as bisguaiacol F, have proposed using microwave-assisted synthesis to optimize the process. liberty.eduliberty.edu A solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl ether demonstrated that reactions could be completed rapidly with competitive yields compared to conventional heating methods. nih.gov
Application: In the synthesis of this compound, a microwave-assisted approach would involve placing the reactants (Bis(4-hydroxyphenyl) ether, epichlorohydrin, and a base) in a sealed vessel and irradiating them in a microwave reactor. This would be expected to significantly shorten the time required for both the initial etherification and the subsequent ring-closure steps.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table presents a generalized comparison based on typical findings in organic synthesis.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | Conduction/Convection | Direct dielectric heating |
| Reaction Time | Hours | Minutes |
| Temperature Control | Slower, less uniform | Rapid, uniform |
| Yield & Purity | Variable, potential for side products | Often higher yield and purity |
| Energy Efficiency | Lower | Higher |
The conventional synthesis of this compound is a classic example of the Williamson ether synthesis. wikipedia.orgyoutube.com This reaction, first developed in 1850, is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org
The reaction proceeds via an SN2 mechanism, where a nucleophile attacks an electrophilic carbon atom, causing the displacement of a leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com
Mechanism in this Context:
Nucleophile Formation: A strong base is used to deprotonate the hydroxyl groups of Bis(4-hydroxyphenyl) ether, forming a potent bis-phenoxide nucleophile. youtube.comkhanacademy.org
SN2 Reaction: The phenoxide ion attacks the primary carbon atom of epichlorohydrin. This carbon is attached to the chlorine atom, which serves as a good leaving group. The reaction works best with primary alkyl halides like epichlorohydrin, as secondary and tertiary halides tend to undergo elimination reactions instead. wikipedia.orglibretexts.org
Intramolecular Variation: The subsequent ring-closure step, where the newly formed alkoxide displaces the adjacent chloride, is an intramolecular variation of the Williamson ether synthesis, which is particularly effective for forming epoxides. wikipedia.org
This synthetic route is robust and remains one of the most popular and straightforward methods for the industrial and laboratory preparation of ethers, including complex molecules like this compound. wikipedia.org
Control of Molecular Weight and Oligomer Formation in Synthesis
The synthesis of this compound, commonly known as the monomer for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins, is primarily achieved through the O-alkylation of bisphenol A with epichlorohydrin. wikipedia.org A critical aspect of this synthesis, particularly for research applications requiring high-purity monomer, is the precise control over the molecular weight and the suppression of oligomer formation. The degree of polymerization is fundamentally governed by the stoichiometry of the reactants. wikipedia.orgchemicalbook.com
The reaction proceeds in stages, where bisphenol A reacts with epichlorohydrin to form the desired monomer (n=0). However, this monomer itself contains a reactive epoxy group and can further react with another molecule of bisphenol A, leading to the formation of higher molecular weight oligomers (n=1, 2, 3, etc.). researchgate.net To favor the formation of the monomer and minimize polymerization, a significant molar excess of epichlorohydrin is employed. chemicalbook.com By reducing the epichlorohydrin-to-bisphenol A ratio, the synthesis can be intentionally directed to produce epoxy resins of higher average molecular weight. chemicalbook.com
Commercial epoxy resins are typically mixtures containing the DGEBA monomer (n=0) along with a distribution of oligomers, which influences the physical state of the resin, ranging from a viscous liquid to a solid. researchgate.netmdpi.com The formation of these oligomers is directly linked to the gradual increase in the viscosity of the reaction mixture during synthesis. nih.govresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are often used in conjunction with a base like sodium hydroxide to facilitate the reaction under milder conditions and improve yields, though careful control of reaction parameters remains essential to manage the product distribution. expresspolymlett.com
The following table outlines the general relationship between reactant stoichiometry and the resulting product composition in the synthesis of this compound.
| Molar Ratio (Epichlorohydrin : Bisphenol A) | Predominant Product | Average Molecular Weight | Typical Physical State |
| Large Excess (>10:1) | Monomer (n=0) | Low (~340 g/mol ) | Viscous Liquid |
| Moderate Excess (~2:1) | Mixture of Monomer and low-n oligomers | Intermediate | Highly Viscous Liquid / Semi-Solid |
| Near Stoichiometric (<2:1) | Higher Molecular Weight Oligomers (n>1) | High | Solid |
Purification Techniques and Their Impact on Product Purity for Research Applications
For research applications, the presence of oligomers, unreacted starting materials, or inorganic salts can significantly interfere with experimental results. Therefore, rigorous purification of synthesized this compound is imperative. The crude product from the synthesis is a mixture that requires multiple purification steps to isolate the high-purity monomer.
Initial purification often involves washing the organic phase with water to remove inorganic salts (e.g., sodium chloride) formed during the reaction and excess base (e.g., sodium hydroxide). Solvent extraction is a common subsequent step to separate the product from other soluble impurities. wikipedia.org To remove any remaining volatile components, such as excess epichlorohydrin or solvent, vacuum distillation is employed. chemicalbook.com
For achieving the high purity required for research-grade material, more advanced techniques are necessary to separate the monomer from its oligomers.
Recrystallization: This is a highly effective method for obtaining pure, crystalline this compound. The crude product is dissolved in a suitable solvent or a two-component solvent system, such as a mixture of methanol (B129727) and acetone, and cooled to induce crystallization of the pure monomer, leaving oligomers and other impurities in the solution. vt.edu The purity of starting materials, such as the recrystallization of bisphenol A from toluene, also plays a crucial role in the final purity of the product. vt.edu
Column Chromatography: For exacting research purposes, column chromatography, often using silica (B1680970) gel as the stationary phase, provides excellent separation of the monomer from closely related oligomers. wikipedia.org The components are separated based on their differential adsorption to the silica, allowing for the collection of highly pure fractions of the desired compound.
The effectiveness of these purification techniques is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), which can accurately quantify the monomer, residual reactants, and the distribution of oligomers in the final product. researchgate.net
The table below summarizes the primary purification techniques and their role in achieving research-grade this compound.
| Purification Technique | Primary Target Impurities | Impact on Product Purity |
| Aqueous Washing / Extraction | Inorganic salts, excess base | Removes bulk inorganic contaminants. |
| Vacuum Distillation | Excess epichlorohydrin, low-boiling solvents | Removes volatile impurities, essential for initial cleanup. |
| Recrystallization | Oligomers, unreacted bisphenol A, other organic impurities | Yields a high-purity, crystalline solid monomer (>99%). |
| Column Chromatography | Oligomers and structurally similar byproducts | Provides exceptionally high purity suitable for sensitive research applications. |
Polymerization and Curing Chemistry of Bis 4 Glycidyloxyphenyl Ether Systems
Fundamental Mechanisms of Epoxy Group Ring-Opening Polymerization
The conversion of liquid epoxy resins, such as Bis(4-glycidyloxyphenyl) ether, into a solid, cross-linked thermoset is achieved through the ring-opening polymerization of the terminal epoxy groups. This process can proceed via two primary pathways: chain-growth polymerization, initiated by catalysts, or step-growth polymerization, which involves the use of curing agents that become incorporated into the final polymer structure.
In chain-growth polymerization, an initiator generates a reactive center that subsequently propagates by adding monomer units to the growing chain. This can occur through either cationic or anionic mechanisms.
Cationic Ring-Opening Polymerization: This mechanism is initiated by acids, often Lewis acids, which protonate the oxygen atom of the epoxy ring. This protonation creates an oxonium ion, a highly electrophilic species. A nucleophile, typically another epoxy monomer, then attacks one of the carbon atoms of the activated ring, causing it to open and propagating the chain. The reactive center is a carbocation or a tertiary oxonium ion that continues to react with other epoxy monomers, leading to the formation of a polyether chain.
Anionic Ring-Opening Polymerization: This process is initiated by a nucleophile, such as a hydroxide (B78521) or an alkoxide ion, which attacks one of the less sterically hindered carbon atoms of the epoxy ring. youtube.com This nucleophilic attack opens the strained three-membered ring, generating an alkoxide anion. youtube.comresearchgate.net This newly formed anion then acts as the nucleophile for the next step, attacking another epoxy monomer and propagating the polymerization. youtube.com The result is a polyether structure. Anionic ring-opening polymerization is a fundamental process in the industrial production of polyethers and is also utilized in some epoxy curing systems. researchgate.net
| Mechanism | Initiator | Reactive Intermediate | Propagation Step |
| Cationic | Lewis or Brønsted Acids | Oxonium Ion / Carbocation | An epoxy monomer's oxygen atom attacks the reactive center of the growing chain. |
| Anionic | Nucleophiles (e.g., hydroxides, alkoxides) | Alkoxide Anion | The alkoxide anion at the chain end attacks an epoxy monomer, opening the ring. youtube.comresearchgate.net |
Step-growth polymerization is the more common method for curing epoxy systems in industrial applications. It involves the reaction of the epoxy resin with a curing agent, also known as a hardener. In this process, the curing agent molecules react with the epoxy groups to form a cross-linked network. appliedpoleramic.com Unlike chain-growth, where monomers add one at a time to a growing chain, step-growth involves reactions between any two reactive species (monomer-monomer, monomer-oligomer, or oligomer-oligomer). The molecular weight of the polymer increases gradually throughout the process until a highly cross-linked, insoluble, and infusible network is formed. The properties of the final thermoset are highly dependent on the type of curing agent used. threebond.co.jp
Reaction Kinetics and Thermosetting Process Analysis
The transformation of this compound from a liquid resin into a solid, cross-linked thermoset is governed by complex reaction kinetics. Understanding these kinetics is crucial for controlling the manufacturing process and tailoring the final properties of the material. Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics by measuring the heat flow associated with the exothermic cross-linking reactions. uotechnology.edu.iqwsu.edu
The curing kinetics of epoxy systems, including those based on this compound, are extensively studied under both isothermal and non-isothermal conditions to develop a comprehensive understanding of the reaction mechanism.
Isothermal Curing: In isothermal studies, the resin/curing agent mixture is held at a constant temperature, and the rate of heat evolution is monitored over time. This data allows for the determination of the degree of cure (α) as a function of time. The shape of the conversion rate curves often suggests an autocatalytic reaction mechanism, which is common for epoxy-amine systems. uotechnology.edu.iqresearchgate.net In this type of reaction, the hydroxyl groups generated during the epoxy-amine addition reaction act as a catalyst for subsequent reactions, leading to an initial acceleration in the cure rate. researchgate.netkpi.ua Phenomenological models, such as the Kamal-Sourour model, are frequently used to describe this autocatalytic behavior. researchgate.netresearchgate.net The curing process at a given temperature is considered complete when the rate of heat evolution returns to the baseline, indicating that the reaction has ceased or has slowed down dramatically due to diffusion limitations. uotechnology.edu.iq
Non-Isothermal Curing: Non-isothermal DSC involves heating the sample at a constant rate and observing the heat flow. This method provides a broad overview of the curing process, including the onset temperature of curing, the peak exothermic temperature (Tp), and the total heat of reaction (ΔHT). mdpi.com As the heating rate increases, the characteristic temperatures (onset, peak, and end-set) shift to higher values. wsu.edumdpi.com This is because at higher heating rates, there is less time for the reaction to occur at any given temperature. This data is essential for model-free kinetic analysis and for determining kinetic parameters that can predict the resin's behavior under various thermal processing conditions. Several phenomenological reaction models can be fitted to non-isothermal DSC data to describe the cure behavior and extract kinetic parameters. wsu.edu
The curing reaction is often characterized by an n-th order or an autocatalytic model. The Sesták-Berggren model is another versatile equation used to describe the complex curing process, which can capture the autocatalytic nature of the reaction. mdpi.com
The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for the curing reaction to occur. It provides insight into the temperature sensitivity of the reaction rate. Model-free isoconversional methods, such as the Kissinger and Ozawa (also known as Ozawa-Flynn-Wall) methods, are widely used to determine Ea from non-isothermal DSC data obtained at multiple heating rates. researchgate.netmdpi.comresearchgate.net
Kissinger Method: This method relates the peak exothermic temperature (Tp) to the heating rate (β). By performing DSC scans at different heating rates and plotting ln(β/Tp²) versus 1/Tp, the activation energy can be calculated from the slope of the resulting straight line. wsu.edu The Kissinger method assumes that the reaction mechanism is independent of the heating rate and that the reaction rate is maximum at the peak temperature.
Ozawa Method: The Ozawa method is another integral isoconversional method that does not require knowledge of the reaction model. It relates the temperature at a specific degree of cure (Tα) to the heating rate (β). By determining the temperatures corresponding to various degrees of cure for different heating rates, a plot of ln(β) versus 1/Tα can be generated. The activation energy is then determined from the slope of these plots. researchgate.netresearchgate.net A key advantage of this method is its ability to determine if the activation energy is dependent on the degree of cure, which can indicate a complex, multi-step reaction mechanism. mdpi.com
The following table presents typical activation energy values for DGEBA-based epoxy systems with different curing agents, determined by these methods.
| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) |
| DGEBA | Poly(oxypropylene) diamine | Kissinger | 58.1 |
| DGEBA | Poly(oxypropylene) diamine | KAS | 58.1 |
| DGEBA | Ni(dien)₂I₂ | KAS | 92.5 |
| DGEBA | Ni(dien)₂I₂ | Ozawa-Flynn-Wall | 96.2 |
| DGEBA | 3,6-diaminocarbazole (DAC) | Kissinger | 88.11 |
| DGEBA | 3,6-diaminocarbazole (DAC) | Ozawa | 90.75 |
| DGEBA | Aromatic Diamine (ADOAc) | Kissinger | 59.50 |
| DGEBA | Aromatic Diamine (ADOAc) | Ozawa | 64.15 |
This table is generated based on data from multiple sources for illustrative purposes. researchgate.netresearchgate.net
To optimize manufacturing processes and ensure the quality of the final product, it is crucial to monitor the curing reaction in real-time. Several in-situ techniques are employed for this purpose, providing continuous data on the state of cure.
Differential Scanning Calorimetry (DSC): While primarily a laboratory technique, DSC provides the fundamental data on heat flow that underpins our understanding of cure. wsu.edu The degree of cure can be determined by comparing the partial heat of reaction at any given time to the total heat of reaction. uotechnology.edu.iq
Spectroscopic Methods (e.g., FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the chemical changes during curing. wsu.edu By tracking the disappearance of specific functional groups (like the epoxy ring) and the appearance of others (like hydroxyl groups), the degree of cure can be quantified. These methods offer the advantage of providing direct molecular-level information about the reaction progress.
Dielectric Analysis (DEA): DEA is a sensitive method for monitoring the cure of epoxy resins by measuring the changes in the dielectric properties (permittivity and loss factor) of the material. wsu.edu As the curing reaction proceeds, the mobility of the polymer chains and ions decreases, leading to a decrease in the ion viscosity, which can be directly correlated to the degree of cure and viscosity. This technique is well-suited for in-mold monitoring during composite manufacturing. wsu.edu
Network Formation and Structural Evolution during Curing
The curing of this compound with a curing agent transforms the low-viscosity liquid into a rigid, three-dimensional polymer network. The evolution of this network structure is characterized by two key phenomena: gelation and vitrification.
Gelation: Gelation marks the transition from a liquid state to a rubbery, cross-linked gel. At the gel point, a continuous, macroscopic network of polymer chains is formed throughout the material. At this stage, the polymer becomes insoluble and loses its ability to flow, although it is still not fully cured. The degree of cure at the gel point is a critical parameter for processing, as it defines the working life or "pot life" of the resin system.
Vitrification: Vitrification is the process where the liquid or rubbery thermoset transforms into a glassy solid. This occurs when the glass transition temperature (Tg) of the reacting system increases and eventually equals the isothermal cure temperature (Tcure). mdpi.com At this point, the molecular mobility is severely restricted, and the reaction rate slows down significantly, becoming diffusion-controlled. researchgate.net If the cure temperature is below the maximum glass transition temperature of the fully cured network (Tg∞), the system will vitrify before the reaction reaches completion.
The interplay between gelation and vitrification is often visualized using a Time-Temperature-Transformation (TTT) diagram, which maps out the different states (liquid, gelled rubber, gelled glass, ungelled glass) of the thermoset as a function of time and temperature.
The final properties of the cured epoxy are directly dependent on the structure of the polymer network, particularly the cross-linking density. The curing conditions, such as temperature and time, play a pivotal role in determining this structure.
Curing Temperature: The cure temperature significantly influences the reaction kinetics and the final network structure. Higher cure temperatures accelerate the reaction rate, reducing the time to gelation and vitrification. mdpi.com However, curing at a temperature significantly higher than the Tg∞ can lead to a more complete reaction and a higher cross-linking density. Conversely, if the cure temperature is too low, the reaction may be incomplete due to premature vitrification, resulting in a lower cross-linking density and suboptimal mechanical properties. A post-curing step at a temperature above the initial Tg is often employed to complete the reaction and achieve the desired network structure.
Stoichiometry: The ratio of the epoxy resin to the curing agent is another critical factor. A stoichiometric balance between the epoxy groups and the active hydrogens of the amine curing agent is generally required to achieve the highest cross-linking density and optimal properties. An excess of either component can lead to unreacted chain ends and a less integrated network structure, which can negatively impact the material's thermal and mechanical performance.
The following table summarizes the effect of curing conditions on network properties.
| Curing Condition | Effect on Reaction Rate | Effect on Cross-linking Density | Consequence for Final Properties |
| Increased Temperature | Increases | Generally increases (if Tcure > Tg∞) | Improved thermal stability and mechanical strength |
| Sub-optimal Temperature | Decreases | Decreases due to incomplete cure | Lower Tg, reduced mechanical performance |
| Stoichiometric Ratio | Optimal | Maximized | Optimal thermal and mechanical properties |
| Off-Stoichiometry | Can vary | Decreased | Reduced Tg and mechanical properties |
Copolymerization Strategies Involving Bis 4 Glycidyloxyphenyl Ether
Ring-Opening Copolymerization Mechanisms
Ring-opening polymerization is a primary mechanism through which the strained oxirane rings of Bis(4-glycidyloxyphenyl) ether are opened to form polymers. In copolymerization, this reaction occurs in the presence of one or more different cyclic comonomers, leading to the formation of copolymers with varied structures and properties.
The copolymerization of this compound with lactams, such as ε-caprolactam, typically proceeds via an anionic ring-opening polymerization mechanism. This process can be conceptualized in stages. First, the anionic polymerization of ε-caprolactam is initiated to form polyamide (nylon-6) chains. The active anionic centers on these growing polyamide chains can then act as nucleophiles.
The subsequent and crucial step is the nucleophilic attack by the polyamide's active end-groups on the carbon atoms of the epoxide rings of this compound. This attack opens the strained three-membered oxirane ring, forming an ether linkage and an alkoxide. This reaction effectively grafts the polyamide chains onto the epoxy monomer. Since this compound possesses two epoxy groups, it can react with two different polyamide chains, leading to the formation of a cross-linked network structure. This results in a reactive blend where the polyamide is chemically integrated into the epoxy matrix, significantly altering the final material's thermal and mechanical properties.
In copolymerization, monomer reactivity ratios (r1 and r2) are critical parameters that describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. These ratios dictate the sequence distribution—whether the resulting copolymer has a random, alternating, block, or gradient structure.
If r1 > 1 , the growing chain prefers to add its own monomer (M1).
If r1 < 1 , it prefers to add the other monomer (M2).
If r1r2 = 1 , a random copolymer is formed.
If r1r2 ≈ 0 , an alternating copolymer is likely.
While specific reactivity ratios for the copolymerization of this compound with various comonomers are not extensively documented in readily available literature, the principle remains fundamental. For instance, in the copolymerization with other epoxides like epoxidized eugenol, the curing rate of the blend is observed to be faster than the homopolymerization of either monomer alone, suggesting a significant interaction and cross-reactivity between the different monomer units. The sequence distribution resulting from these reactivity ratios directly influences the final properties of the thermoset, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance. A blocky sequence may lead to phase separation and distinct thermal transitions, whereas a random distribution typically results in a single, averaged set of properties.
Incorporation of this compound into Hybrid Polymer Systems
This compound is frequently incorporated into hybrid polymer systems to develop materials with synergistic properties. These systems combine the desirable characteristics of the epoxy resin with other polymers or nanoscale reinforcements to achieve enhanced performance, such as improved toughness, thermal stability, and mechanical strength.
To enhance the toughness of epoxy resins, they can be blended with other polymers. One effective approach involves the use of a Vinyl Ester Monomer (VEM) in an epoxy-clay hybrid system. In one study, a VEM was synthesized and subsequently blended with this compound (DGEBA) resin, which was then reinforced with organophilic montmorillonite (B579905) clay. tandfonline.comresearchgate.net The introduction of VEM into the epoxy resin was found to improve its thermal properties. tandfonline.com The resulting intercross-linked network created a toughened matrix. The dispersion of nano-clay within this VEM-epoxy matrix leads to the formation of intercalated nanocomposites, which exhibit enhanced thermal stability and mechanical properties suitable for coatings, insulating materials, and advanced composite components. tandfonline.comresearchgate.net
| Material System | Glass Transition Temperature (Tg) | Char Yield at 800°C | Reference |
|---|---|---|---|
| Unmodified Epoxy | Baseline | Baseline | tandfonline.com |
| VEM-Toughened Epoxy | Increased | - | tandfonline.com |
| Organo clay-filled VEM-toughened Epoxy | Decreased with increasing clay content | Almost doubled compared to unmodified system | tandfonline.com |
Blending this compound with other multifunctional epoxy compounds is a direct strategy to tailor the properties of the final cured resin. The addition of di- or tri-functional epoxies can significantly increase the crosslink density of the network, leading to improved mechanical and thermal properties.
A study investigated the effects of blending DGEBA with small amounts of a tri-functional epoxy, distilled triglycidylether of meta-amino phenol. The results showed a notable increase in tensile strength and a slight increase in the glass transition temperature with the addition of the tri-functional epoxy. mdpi.comresearchgate.net This enhancement is attributed to the higher crosslinking density of the blended system. mdpi.com
| Property | Neat DGEBA System | DGEBA + 10 wt.% Tri-functional Epoxy | Percentage Increase | Reference |
|---|---|---|---|---|
| Tensile Strength | Baseline | Increased | 14% | mdpi.comresearchgate.net |
| Tensile Modulus | Baseline | Slight Increase | 4% | mdpi.com |
| Glass Transition Temperature (Tg) | Baseline | Slight Increase | 5% | mdpi.comresearchgate.net |
Hyperbranched polymers, with their unique three-dimensional, globular architectures, are excellent modifiers for improving the toughness and processability of this compound resins. Hyperbranched epoxy resins can be synthesized via a one-step A2 + B4 polycondensation reaction, for instance, between an in-situ prepared DGEBA (A2 monomer) and pentaerythritol (B129877) (B4 branching unit). mdpi.comresearchgate.net These hyperbranched structures can then be blended with linear DGEBA.
The incorporation of epoxy-ended hyperbranched polyesters has been shown to have a remarkable effect on toughening and reinforcing DGEBA. researchgate.netdntb.gov.ua Research has demonstrated that adding a specific weight percentage of these hyperbranched polymers can significantly increase the impact, flexural, and tensile strengths of the cured composite compared to neat DGEBA. researchgate.net Similarly, short-chain oligomeric structures, or cooligomers, can be formed by reacting DGEBA with primary amines. These oligomers can then be further reacted with other polymers, such as isocyanate-terminated polyurethanes, to form cross-linked networks with tailored properties. nih.gov
| Property | Cured DGEBA | Cured HEHP/DGEBA Composite | Percentage Increase | Reference |
|---|---|---|---|---|
| Impact Strength (kJ/m²) | Baseline | 48.0 | 223.6% | researchgate.net |
| Flexural Strength (MPa) | Baseline | 41.2 | 73.0% | researchgate.net |
| Tensile Strength (MPa) | Baseline | 74.8 | 46.1% | researchgate.net |
Synthesis and Characterization of Novel this compound Copolymers
The synthesis of novel copolymers incorporating this compound, commonly known as Bisphenol A diglycidyl ether (DGEBA), is a significant area of research aimed at developing materials with tailored properties. Scientists employ various copolymerization strategies to create advanced polymer networks, including the formation of polyurethane-epoxy systems and modifications through in-situ polymerization with other monomers and polymers. These approaches yield materials with enhanced thermal stability, mechanical strength, and specific functional characteristics. The characterization of these novel copolymers is crucial to understanding their structure-property relationships and is typically conducted using a suite of analytical techniques.
Synthesis of Polyurethane-Epoxy (PU-EP) Copolymers
One prominent strategy involves the creation of cross-linked polyurethane-epoxy (PU-EP) polymer systems. This method utilizes the reaction between an isocyanate (NCO)-terminated polyurethane prepolymer and a DGEBA-amine cooligomer.
In a typical synthesis, the DGEBA-amine cooligomer is first prepared through the oligomerization of DGEBA with a primary amine, such as furfurylamine (B118560) (FA) or ethanolamine (B43304) (EA). nih.govnih.gov The NCO-terminated polyurethane prepolymer is synthesized separately, for example, from poly(ε-caprolactone)diol (PCD) and 1,6-hexamethylene diisocyanate (HDI). nih.govnih.gov The final cross-linked network is achieved by reacting the DGEBA-amine cooligomer with the PU-prepolymer. The hydroxyl groups present in the activated DGEBA structure react with the isocyanate groups of the prepolymer, forming urethane (B1682113) bonds that act as netpoints. nih.govnih.gov The use of ethanolamine can provide additional hydroxyl groups, facilitating further urethane bond formation. nih.gov
The chemical structures of these PU-EP copolymers have been confirmed using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The spectra of the cured polymers show a characteristic broad absorption band for the urethane –NH groups (around 3335–3363 cm⁻¹) and strong absorptions for –CH₂ vibrations (around 2860 and 2940 cm⁻¹). nih.gov A critical indicator of the reaction's completion is the disappearance of the absorption band for the NCO functional group, typically found around 2230 cm⁻¹. nih.gov
The thermal and mechanical properties of these networks are extensively studied. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are used to assess thermal transitions and viscoelastic behavior. DMA curves for certain PU-EP compositions reveal a plateau-like region above the melting temperature of the poly(ε-caprolactone)diol segments, which confirms the presence of a stable cross-linked structure. nih.gov This cross-linking imparts shape memory behavior to the material. nih.gov
Table 1: Synthesis and Thermal Properties of DGEBA-Based Polyurethane-Epoxy Copolymers Data derived from research on DGEBA-amine cooligomer-poly(ε-caprolactone) networks. nih.govnih.gov
| Sample ID | Comonomers | Synthesis Method | Key Characterization Findings |
| PU-EP 1 | DGEBA, Ethanolamine (EA), Poly(ε-caprolactone)diol, 1,6-hexamethylene diisocyanate | Cooligomerization followed by cross-linking with PU-prepolymer | Formation of cross-linked structure confirmed by DMA; ATR-FTIR shows complete reaction of NCO groups. nih.gov |
| PU-EP 2 | DGEBA, Furfurylamine (FA), Poly(ε-caprolactone)diol, 1,6-hexamethylene diisocyanate | Cooligomerization followed by cross-linking with PU-prepolymer | Network exhibits shape memory behavior; presence of thermoreversible bonds from furfurylamine allows for tunable properties. nih.gov |
Synthesis via In-Situ Polymerization
Another effective method for creating novel copolymers is the in-situ polymerization of DGEBA derivatives with other functional molecules and polymers. For instance, a highly cross-linked thermosetting polymer network has been developed by synthesizing Tetra-di-glycidyl ether bisphenol-A Sulphanilamide (TDGEBA/SAA) and subsequently modifying it with polyester (PE). scirp.org
The initial synthesis involves reacting a commercial DGEBA epoxy resin with Sulphanilamide (SAA) at elevated temperatures (160°C to 200°C) to form the TDGEBA/SAA epoxy monomer. scirp.org This monomer is then blended with various percentages of polyester and cured using a hardener like triethylenetetramine (B94423) (TETA) in the presence of an initiator such as benzoyl peroxide. scirp.org
The resulting TDGEBA/SAA-PE copolymers exhibit significantly improved thermal and mechanical properties compared to the unmodified epoxy resin. Thermo Gravimetric Analysis (TGA) and DSC are employed to evaluate thermal stability. The glass transition temperature (Tg) of the cured TDGEBA/SAA epoxy resin was shown to shift from 350°C to 400°C, and thermal stability was found to increase with higher polyester content. scirp.org Mechanically, the impact strength of the modified polyester blends increased by more than 30% compared to the original epoxy resin. scirp.org
Table 2: Characterization of Polyester-Modified TDGEBA/Sulphanilamide Copolymers Data derived from research on TDGEBA/SAA-PE thermosetting polymer networks. scirp.org
| Copolymer System | Curing Agent/Initiator | Characterization Technique | Detailed Research Finding |
| TDGEBA/SAA | Triethylenetetramine (TETA) | DSC | The cured system showed a significant increase in glass transition temperature (Tg) to 400°C. |
| TDGEBA/SAA-PE | TETA / Benzoyl Peroxide | TGA | Thermal stability of the copolymer network increased with increasing percentages of polyester (PE). |
| TDGEBA/SAA-PE | TETA / Benzoyl Peroxide | Impact Strength Testing | The impact strength of the modified blends was enhanced by over 30% relative to the unmodified epoxy resin. |
Advanced Characterization Techniques in Research on Bis 4 Glycidyloxyphenyl Ether Systems
Spectroscopic Analysis of Polymer Structure and Curing Progression
Spectroscopic techniques are indispensable for probing the molecular structure of DGEBA-based systems and monitoring the chemical reactions that drive the curing process.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for tracking the curing of DGEBA by monitoring changes in characteristic infrared absorption bands. The progress of the curing reaction can be followed by observing the decrease in the intensity of the epoxy group peak, typically found around 915 cm⁻¹. nih.gov This peak is associated with the C-O stretching of the oxirane ring. As the curing reaction with a hardener, such as an amine, proceeds, this peak diminishes, indicating the consumption of epoxy groups. nih.gov
Another important region of the FT-IR spectrum for monitoring DGEBA curing is the broad band corresponding to O-H/N-H stretching vibrations, which appears around 3400-3500 cm⁻¹. uctm.edusemanticscholar.org The evolution of this band provides information about the formation of hydroxyl groups as the epoxy rings open and the consumption of amine groups from the curing agent. semanticscholar.org Additionally, the disappearance of the N-H vibrational bands can be used to track the conversion of primary amines to secondary and then tertiary amines during the crosslinking process. nih.gov
Researchers often use an internal standard, a peak that does not change during the reaction, to normalize the spectra and accurately quantify the extent of the reaction. Aromatic C-H stretching or C=C ring vibrations are commonly used for this purpose. researchgate.net By calculating the ratio of the absorbance of the epoxy peak to that of the internal standard at different times, a kinetic profile of the curing reaction can be constructed. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Change During Curing |
|---|---|---|
| ~3400-3500 | O-H/N-H stretching | Changes in shape and intensity |
| ~3050 | Epoxy C-H stretching | Decreases |
| ~1610, 1580, 1510 | Aromatic C=C stretching | Often used as internal reference |
| ~915 | Epoxy ring C-O stretching | Decreases significantly |
| ~863 | Epoxy ring vibration | Decreases |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a fundamental technique for the detailed structural analysis of DGEBA and for monitoring the curing process at a molecular level. researchgate.net
¹H-NMR provides information about the different types of protons present in the DGEBA molecule. The signals corresponding to the protons of the oxirane ring are particularly important for tracking the curing reaction. These typically appear as multiplets in the range of 2.5 to 3.5 ppm. As the epoxy rings open during curing, these signals decrease in intensity and new signals corresponding to the protons of the newly formed secondary and tertiary amine structures appear. rsc.org
¹³C-NMR offers complementary information about the carbon skeleton of the molecule. The carbon atoms of the epoxy group give rise to characteristic signals in the ¹³C-NMR spectrum. The disappearance of these signals and the appearance of new signals corresponding to the carbons in the cross-linked network provide a clear indication of the progression of the curing reaction. scielo.br
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed for more complex systems to establish connectivity between protons and carbons, aiding in the unequivocal assignment of all signals in the spectra. scielo.br
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic protons | 6.8 - 7.2 |
| ¹H | -O-CH₂- (glycidyl) | 3.9 - 4.3 |
| ¹H | -CH- (oxirane) | ~3.3 |
| ¹H | -CH₂- (oxirane) | ~2.7, ~2.9 |
| ¹³C | Aromatic carbons | 114 - 157 |
| ¹³C | -O-CH₂- (glycidyl) | ~69 |
| ¹³C | -CH- (oxirane) | ~50 |
| ¹³C | -CH₂- (oxirane) | ~44 |
Mass spectrometry (MS) and Gel Permeation Chromatography (GPC) are essential techniques for determining the molecular weight and molecular weight distribution of DGEBA resins and their oligomers.
Mass Spectrometry (MS) provides precise information about the mass-to-charge ratio of molecules, allowing for the identification of the monomer, oligomers, and any impurities present in the DGEBA resin. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to analyze these types of compounds. nih.govnih.gov
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is widely used to determine the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of DGEBA resins. mdpi.com By monitoring the changes in the GPC chromatogram over time during the initial stages of curing, the increase in molecular weight due to chain extension and branching can be observed.
Thermal Analysis for Understanding Curing and Material Behavior
Thermal analysis techniques are crucial for investigating the curing kinetics, thermal transitions, and thermomechanical properties of DGEBA-based systems.
Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing of DGEBA. It measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net The curing of DGEBA is an exothermic process, and DSC can be used to determine key parameters such as the total heat of reaction (ΔH), the onset temperature of curing, and the peak exothermic temperature. mdpi.comasianpubs.org
By performing DSC scans at different heating rates, kinetic parameters like the activation energy (Ea) of the curing reaction can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis. researchgate.netresearchgate.net Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to determine the time to reach a certain degree of cure. researchgate.net The glass transition temperature (Tg) of the cured material, a critical parameter that defines its service temperature, can also be accurately measured by DSC. uctm.edudigitallibrarynasampe.org
| Parameter | Description | Typical Range of Values |
|---|---|---|
| Onset Temperature | Temperature at which the curing reaction begins | Varies with curing agent |
| Peak Exotherm Temperature | Temperature at which the curing rate is maximum | Varies with curing agent and heating rate |
| Heat of Reaction (ΔH) | Total heat released during curing | ~400 - 500 J/g |
| Activation Energy (Ea) | Energy barrier for the curing reaction | ~50 - 90 kJ/mol |
| Glass Transition Temperature (Tg) | Temperature at which the material transitions from a glassy to a rubbery state | Varies widely with curing agent and cure cycle (e.g., 60-200 °C) uctm.edu |
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of DGEBA systems as they cure and in their final cured state. DMA subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E'). mdpi.com
During the curing process, DMA can be used to monitor the evolution of the network structure. The storage modulus increases significantly as the material transitions from a liquid to a solid, providing information about the build-up of stiffness. bohrium.com The gel point, where the material first forms a continuous network, is often identified as the point where tan δ becomes independent of frequency.
In the fully cured state, DMA is used to determine the glass transition temperature (Tg), which is typically taken as the peak of the tan δ curve or the onset of the drop in the storage modulus. nih.gov The height and width of the tan δ peak provide insights into the homogeneity of the cross-linked network. The rubbery modulus, the storage modulus above Tg, is related to the cross-link density of the network.
| Parameter | Description | Significance |
|---|---|---|
| Storage Modulus (E') | Measure of the elastic response of the material | Indicates stiffness |
| Loss Modulus (E'') | Measure of the viscous response of the material | Relates to energy dissipation |
| Tan Delta (tan δ) | Ratio of loss modulus to storage modulus (E''/E') | Peak is often used to determine Tg |
| Glass Transition Temperature (Tg) | Temperature of the transition from a glassy to a rubbery state | Defines the upper service temperature |
| Rubbery Modulus | Storage modulus in the rubbery plateau region above Tg | Proportional to cross-link density |
Microscopic and Morphological Characterization of Cured Resins
X-ray Diffraction (XRD) for Crystalline/Amorphous Nature
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. In the context of cured Bis(4-glycidyloxyphenyl) ether systems, XRD is primarily employed to determine the degree of crystallinity. Uncured epoxy resins are generally amorphous liquids, and upon curing, they form a highly crosslinked, three-dimensional network. This network is typically amorphous, a state characterized by the absence of long-range atomic order.
XRD analysis of a fully cured, unmodified this compound resin will produce a diffractogram with broad, diffuse peaks, often referred to as "amorphous halos," rather than sharp, well-defined Bragg peaks that are characteristic of crystalline materials. The presence of these amorphous halos confirms the glassy, non-crystalline nature of the cured thermoset.
Research into blends of different epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF), has shown that the tendency to crystallize can be influenced by the chemical composition of the blend. While DGEBA-based resins are typically amorphous, DGEBF-based resins can exhibit semi-crystalline properties. In such blends, XRD can be used to quantify the degree of crystallinity, which in turn affects mechanical properties like hardness and abrasion resistance. An increase in crystallinity can lead to increased hardness but may also result in higher brittleness dphen1.com.
Furthermore, when nanofillers like organically modified montmorillonite (B579905) (O-MMT) clay are incorporated into the epoxy matrix, XRD is crucial for evaluating the dispersion and intercalation of the clay layers. The technique can track the shift in the diffraction peak corresponding to the interlayer spacing (d-spacing) of the clay. A shift to a lower angle (2θ) indicates an increase in the d-spacing, signifying that the epoxy resin has intercalated between the clay platelets. The complete disappearance of this peak suggests full exfoliation and a good expansion of the nanoclay within the epoxy matrix, leading to a nanocomposite with enhanced properties researchgate.net.
Table 1: Representative XRD Data for Epoxy/Clay Nanocomposites
| Sample | Clay Content (wt%) | Characteristic Peak (2θ) | Interlayer Spacing (d-spacing) | Morphology |
| O-MMT Clay | 100 | 3.94° | 2.24 nm | Agglomerated |
| Epoxy + 3% O-MMT | 3 | Peak Disappeared | - | Exfoliated |
| Epoxy + 5% O-MMT | 5 | 3.40° | 2.60 nm | Intercalated |
| Epoxy + 7% O-MMT | 7 | 3.35° | 2.64 nm | Intercalated/Agglomerated |
This table is generated based on representative findings in the field and is for illustrative purposes.
Transmission Electron Microscopy (TEM) for Nanocomposite Morphology
Transmission Electron Microscopy (TEM) offers direct visualization of the internal morphology of materials at a much higher resolution than scanning electron microscopy (SEM). It is an indispensable tool for studying the nanoscale structure of this compound nanocomposites. TEM analysis provides direct evidence of the dispersion state of nanofillers within the cured epoxy matrix, which is a critical factor governing the performance of the final composite material.
For nanocomposites containing layered silicates like montmorillonite clay, TEM images can distinguish between different dispersion states:
Agglomerated: Where clay platelets remain in large stacks, offering minimal reinforcement.
Intercalated: Where polymer chains have entered the gallery space between clay layers, pushing them apart but maintaining a stacked structure.
Exfoliated: The ideal state where individual clay platelets are fully separated and dispersed throughout the polymer matrix, maximizing the interfacial area and property enhancement.
Chromatographic Techniques for Purity and Byproduct Analysis
The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various side products or oligomers. Chromatographic techniques are essential for separating, identifying, and quantifying these components to ensure the purity of the resin and to understand the reaction kinetics and mechanisms.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. Its high resolution and sensitivity make it ideal for separating complex mixtures of non-volatile or thermally sensitive molecules. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.
HPLC is routinely used to:
Determine Purity: Quantify the main this compound peak relative to impurities.
Identify Byproducts: Separate and help identify side-products from the synthesis, such as incompletely reacted intermediates or oligomers.
Analyze Hydrolysis Products: In studies of environmental fate or migration from can coatings, HPLC can separate hydrolysis products like BADGE·H₂O and BADGE·2H₂O from the parent compound nih.govnih.gov.
Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD), as the phenyl groups in the molecule are chromophoric and fluorophoric molnar-institute.comnih.gov. For unequivocal identification, HPLC is often coupled with mass spectrometry (HPLC-MS), which provides molecular weight and structural information for each separated peak dphen1.comresearchgate.net.
Table 2: Example HPLC Method Parameters for Bisphenol A Diglycidyl Ether (BADGE) Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, increase to 100% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detector | Fluorescence (FLD): Excitation 275 nm, Emission 305 nm |
| Column Temperature | 30 °C |
This table represents a typical set of starting parameters for HPLC analysis molnar-institute.commdpi.com.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and its related byproducts, provided the analytes are sufficiently volatile and thermally stable agriculturejournals.czrsc.org. For less volatile compounds, a derivatization step may be required to increase their volatility before GC analysis.
GC separates compounds based on their boiling points and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, producing a mass spectrum that acts as a "molecular fingerprint" for identification.
Applications of GC-MS in this context include:
Analysis of Migrants: Identifying and quantifying trace amounts of this compound and related compounds that may migrate from epoxy-based can coatings into food simulants or actual foodstuffs agriculturejournals.cz.
Isomer Differentiation: Distinguishing between different positional isomers of related compounds, such as bisphenol F diglycidyl ether (BFDGE), which can have different toxicological profiles nih.govnih.gov. The elution order of isomers in GC can be different from that in HPLC, providing complementary information nih.govnih.gov.
Purity Assessment: Although less common than HPLC for the base resin, GC-MS can be used to analyze for volatile impurities or byproducts from the synthesis process.
The high sensitivity and specificity of GC-MS make it an excellent tool for trace-level analysis required in migration studies and environmental monitoring rsc.org.
Theoretical and Computational Chemistry Studies on Bis 4 Glycidyloxyphenyl Ether
Quantum Chemical Approaches for Reaction Mechanism Elucidation
Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions involving Bis(4-glycidyloxyphenyl) ether, particularly the curing process where the epoxide rings react with a hardening agent. These approaches model the electronic structure of molecules to predict their reactivity and the most likely pathways for reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of molecules. researchgate.net For this compound, DFT calculations can map the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and calculate various molecular properties that govern its chemical behavior.
Key parameters derived from DFT calculations, known as global reactivity descriptors, help predict the reactivity of the molecule. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgallsubjectjournal.com Other descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. researchgate.net These parameters are crucial for understanding the mechanism of the epoxy ring-opening reaction, which is the fundamental step in the curing process.
| Descriptor | Definition | Significance for Reactivity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in the electron distribution of the molecule. researchgate.net |
| Electrophilicity (ω) | ω = μ² / 2η (where μ is the electronic chemical potential) | A high electrophilicity index indicates a strong capacity to accept electrons, typical for the epoxy group. researchgate.net |
This table outlines key reactivity descriptors calculated using DFT and their relevance in predicting the chemical behavior of this compound.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com This theory provides a framework for understanding chemical bonding and reactivity. The analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is particularly important for elucidating reaction mechanisms. allsubjectjournal.com
In the context of the curing reaction of this compound, the interaction between the FMOs of the epoxy resin and the curing agent (e.g., an amine) governs the initial step of the reaction. Typically, the reaction involves a nucleophilic attack from the HOMO of the amine hardener on the LUMO, which is localized on the carbon atoms of the epoxide ring. MO analysis can visualize these orbitals, showing their shapes and locations within the molecule, thereby confirming the reactive sites. allsubjectjournal.comyoutube.com This analysis helps to explain why the reaction proceeds at specific atoms and provides a theoretical basis for the observed reaction pathways. Bond analysis further allows for the characterization of the bonds formed during the curing process, providing insights into the strength and nature of the crosslinked network.
Molecular Dynamics (MD) Simulations of Polymerization and Network Formation
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes like polymerization and the formation of crosslinked polymer networks. digitallibrarynasampe.org This approach provides a dynamic view of the curing process, from the initial mixing of monomers to the final thermoset structure.
MD simulations can effectively model the curing of epoxy resins by mimicking the chemical reactions that lead to crosslinking. digitallibrarynasampe.orgmdpi.com The simulation starts with a system containing the this compound monomers and the curing agent molecules. The simulation proceeds at a set temperature, and reactive atoms are monitored. When a reactive pair of atoms (e.g., an amine hydrogen and an epoxide carbon) comes within a predefined cutoff distance, a new covalent bond is formed, simulating a crosslinking reaction. mdpi.comdtic.mil
This process is repeated iteratively, allowing for the gradual evolution of a three-dimensional polymer network. The progression of the curing process can be quantified by tracking the crosslink density, which is the percentage of reacted functional groups, over the simulation time. mdpi.com This allows for the study of cure kinetics and how factors like temperature and stoichiometry influence the reaction rate and the final degree of cure. mdpi.com
| Simulation Time (ps) | Number of Crosslinks | Crosslink Density (%) |
| 0 | 0 | 0 |
| 100 | 75 | 15 |
| 200 | 160 | 32 |
| 300 | 255 | 51 |
| 400 | 340 | 68 |
| 500 | 410 | 82 |
| 600 | 450 | 90 |
This table presents representative data from an MD simulation showing the evolution of the number of crosslinks and the corresponding crosslink density over time during the simulated curing of an epoxy system.
Furthermore, by analyzing the trajectories of the atoms over time, MD simulations can provide insights into the segmental mobility of the polymer chains within the network. This mobility is directly related to important macroscopic properties, such as the glass transition temperature (Tg). For instance, simulations can monitor the specific volume of the system as a function of temperature; a change in the slope of the volume-temperature curve indicates the glass transition. dtic.mil This allows for the prediction of how the network structure, influenced by factors like crosslink density, affects the thermal properties of the final material.
Computational Modeling of Structure-Property Relationships
A primary goal of computational chemistry in materials science is to establish clear relationships between the molecular structure of a material and its macroscopic properties. digitallibrarynasampe.org By combining quantum chemical calculations and MD simulations, it is possible to predict a range of physical, thermal, and mechanical properties of the thermoset polymer derived from this compound.
Computational models can predict fundamental properties such as density, volume shrinkage during curing, and the coefficient of thermal expansion. digitallibrarynasampe.orgdtic.mil For example, the volume of the simulation box before and after the crosslinking simulation can be used to calculate the volumetric shrinkage, a critical parameter in many applications of epoxy resins. digitallibrarynasampe.org Mechanical properties, such as the elastic modulus, can be determined by performing simulated deformation tests on the equilibrated polymer network. In these virtual tests, a strain is applied to the simulation box, and the resulting stress is calculated, allowing for the construction of a stress-strain curve from which the modulus can be derived. dtic.mil These predictions enable the screening of different formulations and curing conditions in silico, accelerating the design and development of new materials with tailored properties.
| Property | Computational Prediction | Experimental Value (Typical Epoxy) |
| Density (g/cm³) | 1.15 - 1.25 | 1.16 - 1.25 |
| Glass Transition Temp. (Tg) (°C) | 140 - 180 | 150 - 190 |
| Young's Modulus (GPa) | 2.5 - 3.5 | 2.4 - 3.8 |
| Volume Shrinkage (%) | 2 - 5 | 2 - 6 |
This table compares typical property values predicted by computational modeling for epoxy systems with ranges commonly observed in experimental measurements, demonstrating the predictive power of these theoretical approaches.
Development of Computational Models for Epoxy Systems
The development of robust computational models has become a cornerstone in understanding and predicting the behavior of epoxy systems, including those based on this compound. These models, operating at the atomic and molecular levels, provide invaluable insights into the structure-property relationships that govern the performance of the final thermoset material. Predictive simulations are increasingly vital for accelerating materials design and complementing experimental research by elucidating the atomistic origins of bulk properties nih.gov.
At the forefront of these computational techniques is all-atom molecular dynamics (MD), a powerful method for generating equilibrated atomistic configurations from which macroscopic properties can be averaged nih.gov. The accuracy of MD simulations is fundamentally dependent on the chosen force field—a set of mathematical functions and parameters that describe the potential energy of the atoms and their interactions. For epoxy resins, several general and specialized force fields have been employed, including the Polymer Consistent Force Field (PCFF), COMPASS, DREIDING, and AMBER umn.educore.ac.uk. The selection of an appropriate force field is a critical first step, as it dictates the reliability of the simulated results for physical and mechanical properties core.ac.uk.
A key challenge in modeling thermosetting polymers is accurately simulating the curing process. Researchers have developed multistep cross-linking algorithms that mimic the chemical reactions between the epoxy resin and the hardener molecules nih.govumn.edu. These algorithms typically involve identifying reactive sites within a specified cutoff distance and forming new covalent bonds, thereby building a three-dimensional, cross-linked polymer network in silico mdpi.com. This simulated network structure is then validated by comparing its properties, such as density and X-ray diffraction patterns, with experimental data umn.edu.
Once a validated cross-linked model is established, a wide range of thermomechanical properties can be calculated. These include:
Glass Transition Temperature (Tg): Often determined by analyzing the change in density or specific volume as a function of temperature.
Mechanical Moduli: Young's modulus, shear modulus, and Poisson's ratio are calculated by applying small deformations to the simulation box and measuring the stress response.
Coefficient of Thermal Expansion (CTE): Derived from the variation of the simulation box volume with temperature in simulations conducted under constant pressure.
Density and Volumetric Shrinkage: Calculated directly from the equilibrated molecular model and compared with experimental values tandfonline.comresearchgate.net.
The predictive power of these simulations has been demonstrated in numerous studies on analogous epoxy systems, with calculated properties showing good agreement with experimental measurements. For instance, MD simulations of bisphenol-based resins have achieved average absolute deviations from experimental values of between 2% and 12% for key properties nih.govspecificpolymers.com.
| Property | Simulated Value | Experimental Value | Epoxy System (Resin/Hardener) |
| Density (g/cm³) | 1.15 ± 0.01 | 1.16 | DGEBA/DETA researchgate.net |
| Volumetric Shrinkage (%) | 3.9 ± 0.5 | 3.5 - 4.5 | DGEBA/DETA researchgate.net |
| Glass Transition Temp. (K) | 435 ± 6 | 423 | DGEBA/DETA researchgate.net |
| Young's Modulus (GPa) | 3.4 ± 0.3 | 3.2 | DGEBA/DETA researchgate.net |
| Young's Modulus (GPa) | 3.51 | 3.14 | DGEBA/MTHPA mdpi.com |
| Glass Transition Temp. (K) | 416.5 | 401.2 | DGEBA/MTHPA mdpi.com |
Degradation Chemistry and Recyclability of Bis 4 Glycidyloxyphenyl Ether Networks
Mechanisms of Thermal Degradation
The thermal degradation of bis(4-glycidyloxyphenyl) ether networks is a complex process involving multiple reaction pathways that lead to the breakdown of the crosslinked polymer structure. The degradation process typically initiates at temperatures above 300°C. cnrs.fr The weakest points in the cured resin network are generally considered to be the C-N and O-CH₂ bonds. cnrs.fr However, the presence of hydroxyl groups from the curing process can facilitate dehydration reactions at the initial stages of degradation. cnrs.fr
Comparison with Photo-Degradation Processes
While both thermal and photo-degradation lead to the breakdown of the epoxy network, the mechanisms and resulting products differ significantly. Thermal degradation is primarily driven by heat, which provides the energy to overcome the activation energies of various bond scission reactions. In contrast, photo-degradation is initiated by the absorption of ultraviolet (UV) radiation by chromophoric groups within the polymer structure, leading to the formation of excited states and subsequent radical formation.
A key distinction lies in the primary bond cleavage events. In thermal degradation of networks based on similar bisphenol A structures, the principal products are often phenolic compounds such as phenol, 4-isopropyl phenol, and 4-isopropenyl phenol. cnrs.fr This suggests that the degradation pathways predominantly involve the cleavage of the ether linkages and rearrangements within the bisphenol A moiety.
Conversely, photo-degradation of the same resin yields a different array of products, including aromatic hydrocarbons like m- and p-xylene, ethyl benzene, and styrene, with only trace amounts of phenol. cnrs.fr This indicates that photo-degradation favors phenyl-oxygen bond scission over alkyl-oxygen scission. cnrs.fr The absorption of UV radiation by the aromatic rings is a critical step, leading to degradation pathways that are not as prevalent in thermal degradation. cnrs.fr
The following table summarizes the key differences between thermal and photo-degradation processes for bisphenol A-based epoxy networks, which serve as a close analog for this compound networks.
| Feature | Thermal Degradation | Photo-Degradation |
| Initiation | High Temperature (Heat) | UV Radiation Absorption |
| Primary Bond Scission | Ether linkages, C-N bonds | Phenyl-oxygen bonds |
| Major Products | Phenolic compounds (phenol, cresols) cnrs.fr | Aromatic hydrocarbons (xylenes, ethyl benzene) cnrs.fr |
| Visual Change | Yellowing of the polymer cnrs.fr | Formation of a surface skin, which can become opaque and yellow cnrs.fr |
Identification of Degradation Products and Pathways
The thermal degradation of this compound networks proceeds through a series of complex reactions. At elevated temperatures, the ether linkages in the polymer backbone can cleave, and the isopropylidene bridge in the bisphenol A structure can undergo rearrangement and scission. The curing agent used also plays a significant role in the degradation pathway. For amine-cured systems, C-N bond cleavage contributes to the formation of various nitrogen-containing compounds. cnrs.fr
Volatile products from the thermal degradation of similar epoxy resins include water, carbon dioxide, acids, anhydrides, and both aliphatic and aromatic hydrocarbons. researchgate.net The solid residue typically consists of a carbonaceous char.
The degradation pathways in near-critical water have also been investigated. Under these conditions, the three-dimensional network structure of the epoxy resin is destroyed, leading to a rapid decomposition process. utk.edu The decomposition products in this case are often a complex mixture of oligomers and smaller molecules resulting from the hydrolysis of ether and other bonds within the network.
Chemical Degradation Strategies for Epoxy Resins
To address the challenge of recycling thermoset epoxy resins, significant research has focused on introducing chemically cleavable linkages into the polymer network. These strategies aim to enable the controlled degradation of the crosslinked structure into soluble or fusible components that can be reprocessed or used as chemical feedstock.
Incorporation of Dynamic Covalent Bonds for Degradability
A promising approach for designing degradable epoxy networks is the incorporation of dynamic covalent bonds. These bonds can undergo reversible cleavage and reformation under specific stimuli, such as changes in temperature, pH, or the presence of a catalyst. This dynamic nature allows for the reprocessing and recycling of the thermoset material.
The introduction of disulfide bonds (-S-S-) into the epoxy network is an effective strategy for imparting degradability and reprocessability. Disulfide bonds can undergo exchange reactions with free thiols or be cleaved under reductive conditions. This allows for the breakdown of the crosslinked network into smaller, soluble fragments.
Epoxy resins synthesized from monomers containing disulfide linkages, such as bis(4-glycidyloxyphenyl)disulfide, have been shown to possess comparable mechanical properties to conventional epoxy resins. researchgate.net However, they can be efficiently degraded into soluble fragments in the presence of a base, which catalyzes the disulfide exchange reaction. researchgate.net
The degradation process can be triggered by introducing a thiol-containing compound. For example, the degradation of an epoxy resin containing disulfide bonds can be achieved using a solution of a thiol, which cleaves the disulfide linkages through a thiol-disulfide exchange reaction. This process breaks down the network structure, allowing for the dissolution of the polymer.
Ester bonds are another class of functional groups that can be incorporated into epoxy networks to facilitate controlled degradation. Ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions. By strategically placing ester bonds within the polymer backbone or as crosslinks, the network can be designed to degrade in a predictable manner.
The degradation of epoxy resins containing ester bonds can be achieved by exposing the material to an acidic or basic solution. researchgate.net For instance, in a basic solution, the ester linkages are hydrolyzed, leading to the cleavage of the polymer chains and the breakdown of the network structure. The rate of degradation can be influenced by factors such as the concentration of the acid or base, the temperature, and the crosslink density of the polymer. researchgate.net
This approach allows for the recovery of valuable components from composite materials. For example, in a carbon fiber-reinforced epoxy composite with a degradable ester-containing matrix, the matrix can be chemically dissolved to recover the intact carbon fibers for reuse.
Role of Solvents and Catalysts in Degradation Processes (e.g., H₂O₂, DMF)
The degradation of cross-linked networks of this compound, commonly known as diglycidyl ether of bisphenol A (DGEBA), is a complex process significantly influenced by the choice of solvents and catalysts. These agents facilitate the breakdown of the stable three-dimensional polymer structure into lower molecular weight compounds, which is essential for chemical recycling.
The role of N,N-Dimethylformamide (DMF) in epoxy systems is multifaceted. While it is widely used as a polar aprotic solvent for dissolving epoxy resins and their components, its function can extend beyond that of an inert medium nih.gov. During the curing process at high temperatures, DMF can decompose to produce dimethylamine (B145610) researchgate.net. This amine can then react with epoxide groups, acting as a terminating agent and altering the final network structure researchgate.net. In the context of degradation, while DMF is a good solvent for the resin's precursors, its direct role as an active agent in breaking down the cured network for recycling is less prominent than other reactive solvents nih.govresearchgate.net.
The involvement of hydrogen peroxide (H₂O₂) is primarily observed in the context of oxidative degradation rather than controlled chemical recycling. For instance, during the thermal oxidative degradation of DGEBA-amine resins, unsaturated imine groups are formed through the elimination of hydrogen peroxide manchester.ac.uk. While H₂O₂ is effective in the sonochemical degradation of bisphenol A (a precursor to the resin), its application as a primary reagent for the depolymerization of the cured, cross-linked epoxy network is not extensively documented nih.gov.
More effective degradation is achieved using reactive solvents under specific conditions, a process known as solvolysis. Near-critical or supercritical fluids are particularly potent. Near-critical water, at temperatures between 270°C and 300°C, can effectively decompose anhydride-cured DGEBA networks within 30 to 60 minutes scientific.netutk.edu. The degradation mechanism involves the scission of ester and ether bonds within the polymer matrix scientific.netresearchgate.net. Similarly, supercritical alcohols like 1-propanol (B7761284) have been used to successfully decompose amine-cured DGEBA, breaking it down into constituent monomers and other small molecules through a transetherification mechanism researchgate.netnih.gov.
Catalysts are often employed to enhance the efficiency and rate of these solvolytic degradation processes. For anhydride-cured resins, a catalyst/solvent system of titanium(IV) n-butoxide (TBT) in diethylene glycol (DEG) has proven effective in depolymerizing the network into its monomeric and oligomeric forms researchgate.net. The process, a form of glycolysis, yields valuable chemical feedstock like esterdiols and tetraalcohols researchgate.net. Another effective catalytic system for anhydride-cured epoxies is poly(ethylene glycol) (PEG) with sodium hydroxide (B78521) (NaOH), which promotes degradation through a combination of ester hydrolysis and transetherification researchgate.net.
Table 1: Examples of Solvent/Catalyst Systems for DGEBA Network Degradation
| Solvent System | Catalyst | Hardener Type | Mechanism | Reference |
|---|---|---|---|---|
| Near-Critical Water | None (Autocatalytic) | Anhydride / Amine | Hydrolysis of ester and ether bonds | scientific.netutk.edu |
| Supercritical 1-Propanol | None | Amine | Solvolysis / Transetherification | researchgate.net |
| Diethylene Glycol (DEG) | Titanium(IV) n-butoxide (TBT) | Anhydride | Glycolysis / Transesterification | researchgate.net |
| Poly(ethylene glycol) (PEG) | Sodium Hydroxide (NaOH) | Anhydride | Ester Hydrolysis & Transetherification | researchgate.net |
Recyclability and Reprocessability of Cured Resins
The permanent, three-dimensional cross-linked structure of conventional DGEBA-based epoxy thermosets makes them inherently difficult to recycle and impossible to reprocess using traditional melt-processing techniques mdpi.com. However, significant research has focused on developing methods for chemical recycling and designing novel networks with built-in reprocessability.
Recyclability
Chemical recycling, or chemolysis, aims to depolymerize the thermoset network into soluble, low-molecular-weight products, including the original monomers or other valuable chemical intermediates researchgate.netresearchgate.net. Solvolysis in supercritical fluids is a highly effective method for achieving this. For instance, the degradation of an amine-cured DGEBA resin in supercritical 1-propanol can decompose the network into a mixture of its constituent building blocks and related compounds researchgate.net. The primary products identified after this process include phenol, 4-isopropylphenol, 4-isopropenylphenol, and the original bisphenol A monomer researchgate.net. This approach allows for the recovery of valuable chemical feedstock from the waste polymer.
Table 2: Degradation Products from DGEBA Resin in Supercritical 1-Propanol
| Degradation Product | Yield (wt%) after 5 hours | Reference |
|---|---|---|
| Phenol | 3.64 | researchgate.net |
| 4-Isopropylphenol | 2.02 | researchgate.net |
| 4-Isopropenylphenol | 1.88 | researchgate.net |
| Bisphenol A | 8.12 | researchgate.net |
| 4,4'-(cyclopropane-1,1-diyl)diphenol | 21.60 | researchgate.net |
Another recycling strategy is thermal degradation, which is often employed to recover high-value reinforcing materials, such as carbon fibers, from composite materials cnrs.fr. In this process, the composite is heated to temperatures above the decomposition point of the epoxy matrix (typically starting around 280-300°C) to burn off the resin cnrs.frcnrs.fr. While effective for fiber recovery, this method does not typically allow for the recycling of the polymer matrix itself into valuable chemical forms mdpi.com.
Reprocessability
To overcome the non-reprocessable nature of traditional epoxy resins, modern approaches focus on incorporating dynamic covalent bonds into the polymer network. These bonds can undergo reversible exchange reactions, allowing the network to be broken down and reformed under specific stimuli, such as heat or an acidic environment mdpi.com. This imparts reprocessability and recyclability to the material.
An example is the development of a bio-based epoxy resin containing imine (C=N) bonds. This resin demonstrates mechanical properties comparable to or even exceeding those of DGEBA systems mdpi.com. Due to the reversible nature of the imine bond, the cured thermoset can be degraded in an acidic solution or reprocessed by applying heat mdpi.com. Upon reprocessing, the material can recover a significant fraction of its original mechanical properties. While the tensile strength and elongation at break may decrease, the Young's modulus can remain nearly unchanged or even increase, which is attributed to a higher cross-linking density in the reprocessed material mdpi.com. This approach represents a significant step towards creating sustainable, circular-economy-compatible thermosetting polymers.
Table 3: Comparison of Mechanical Properties for an Original vs. Reprocessed Imine-Based Epoxy Resin
| Property | Original Resin | Reprocessed Resin | Recovery (%) | Reference |
|---|---|---|---|---|
| Tensile Strength (MPa) | 44 | 29 | 65.9 | mdpi.com |
| Young's Modulus (GPa) | 2.68 | 2.98 | ~111 | mdpi.com |
| Elongation at Break (%) | ~2.4 | 1.1 | 45.8 | mdpi.com |
Advanced Research Applications and Future Directions
High-Performance Epoxy Resins for Composite Materials and Adhesives
DGEBA is a key ingredient in the formulation of high-performance epoxy resins, which are integral to the production of advanced composite materials and structural adhesives. guidechem.comspecificpolymers.com These materials are sought after in industries like aerospace, automotive, and construction where high strength-to-weight ratios and durability are critical. specificpolymers.com The versatility of DGEBA allows for its use with a wide array of curing agents and modifiers, enabling the tailoring of properties to specific end-use requirements. researchgate.net
The cured DGEBA network structure provides exceptional adhesion to various substrates, a property essential for bonding materials together in structural applications. researchgate.netguidechem.com Research has explored blending DGEBA with high-performance engineering thermoplastics like poly(ether sulfone) (PES) and poly(ether sulfone ether ketone) (PESEK) to improve its fracture toughness. researchgate.net While neat epoxy resins are known for their strength, they can be brittle; the addition of these thermoplastics can increase the ductility of the matrix, thereby enhancing toughness without significantly compromising thermal stability. researchgate.net
In composite materials, DGEBA-based resins serve as the matrix that binds reinforcing fibers (such as carbon or glass) together. The resin's ability to thoroughly wet and adhere to these fibers is crucial for transferring load and resisting environmental degradation. guidechem.com The resulting composites are used in applications ranging from aircraft components to wind turbine blades. specificpolymers.com
Table 1: Effect of Thermoplastic Toughening on DGEBA Epoxy Resin Properties
| Modifier | Observation | Impact on Performance |
|---|---|---|
| Poly(ether sulfone ether ketone) (PESEK) | Homogeneous morphology in blends. | Increased fracture toughness due to enhanced matrix ductility. researchgate.net |
| Poly(ether sulfone) (PES) | Homogeneous morphology in blends. | Increased fracture toughness; higher storage modulus compared to neat resin below the glass transition temperature. researchgate.net |
Coatings and Protective Materials
Epoxy resins derived from DGEBA are extensively utilized in the formulation of protective coatings due to their outstanding chemical resistance, durability, and adhesion. guidechem.comspecificpolymers.com These coatings form a robust, non-porous film that protects surfaces from corrosion, abrasion, and chemical attack. guidechem.com Applications are widespread, including industrial flooring, anti-corrosion paints for metal structures, and interior coatings for food and beverage cans. made-in-china.comchemicalbook.comechemi.com
As a coating material, DGEBA-based formulations provide a durable protective layer on various surfaces. guidechem.com The cross-linked network formed during curing is responsible for the high mechanical strength and resistance to chemicals and moisture. made-in-china.comguidechem.com For instance, high-solids and solvent-free coatings leverage the low volatility of DGEBA oligomers to create environmentally friendlier systems with thick, protective layers. made-in-china.com Another variant, Bisphenol F diglycidyl ether (BFDGE), which has a similar structure, is also used in coatings for applications like flooring, putty, and food cans, offering greater resistance in some cases. chemicalbook.comsfdchem.com
The mechanism of protection involves the formation of strong adhesive bonds with the substrate and the creation of a dense barrier that prevents corrosive agents from reaching the underlying material. guidechem.com
Electronic Encapsulation and Insulating Materials
The excellent dielectric properties and thermal stability of DGEBA-based epoxy resins make them indispensable in the electrical and electronics industries. made-in-china.comspecificpolymers.com They are used for encapsulation, potting, casting, and as insulating materials for a variety of components. made-in-china.com Encapsulation involves encasing electronic components, like integrated circuits and transistors, in an epoxy resin to protect them from moisture, dust, shock, and vibration.
In applications such as potting and casting, liquid DGEBA resin is poured around electrical components within a mold and then cured to form a solid, insulating block. made-in-china.com This process not only provides electrical insulation but also enhances mechanical strength and heat dissipation. The ability of the epoxy to be formulated into a medium-viscosity liquid allows it to flow and fill intricate spaces before curing into a void-free solid. made-in-china.com These materials are critical for the reliability and longevity of electronic devices, power transformers, and other electrical equipment. made-in-china.com
Development of Bio-based and Sustainable Epoxy Systems
In response to growing environmental concerns and a desire for greater sustainability, significant research has been directed toward developing bio-based alternatives to traditional petroleum-derived epoxy resins like DGEBA. specificpolymers.comnih.gov While DGEBA remains the market leader, accounting for over 80% of epoxy resins, the focus is shifting towards renewable feedstocks. specificpolymers.com
One major advancement is the production of epichlorohydrin (B41342), a key reactant in DGEBA synthesis, from bio-based glycerol, a byproduct of biodiesel production. specificpolymers.comnih.govmdpi.com This allows for the creation of partially bio-based DGEBA with a reduced carbon footprint. mdpi.com
Further research explores replacing the bisphenol A (BPA) component entirely with molecules derived from renewable resources like lignin, vegetable oils, and saccharides. mdpi.comresearchwithrowan.com For example, vanillyl alcohol, a derivative of lignin, can be used to synthesize bio-based bisphenolic analogues, which are then converted into diglycidyl ethers. researchwithrowan.com Other examples include epoxy resins based on sorbitol and isosorbide (B1672297), which are derived from starches. mdpi.com Another promising renewable phenolic compound is resveratrol, which can be sourced from food waste like grape skins and transformed into high-performance, flame-retardant epoxy resins. specificpolymers.com These bio-based systems aim to match or exceed the performance of traditional epoxies while offering a more sustainable lifecycle. nih.govspecificpolymers.com
Table 2: Examples of Bio-Based Epoxy Resin Precursors
| Bio-Based Precursor | Source | Resulting Epoxy Resin | Key Features |
|---|---|---|---|
| Glycerol | Biodiesel byproduct | Bio-based Epichlorohydrin | Used to synthesize partially bio-based conventional epoxy resins. nih.govmdpi.com |
| Vanillyl Alcohol | Lignin | Diglycidyl ether of bisguaiacol (DGEBG) | Renewable aromatic epoxy with tunable thermomechanical properties. researchwithrowan.com |
| Isosorbide | Sorbitol (from starch) | Isosorbide-based epoxy resin | Di-functional glycidyl-ether-type epoxy with a strong building-block structure. mdpi.com |
| Resveratrol | Grapes, berries | Resveratrol Triglycidyl Ether (RTGE) | High glass transition temperature and intrinsic flame-retardancy. specificpolymers.com |
Design of Smart and Responsive Epoxy Networks
The inherent rigidity of highly crosslinked DGEBA networks can be modified to create "smart" materials that respond to external stimuli such as heat or light. These responsive polymers have potential applications in areas like sensors, actuators, and self-repairing materials.
One area of development is in shape-memory polymers. By engineering the network structure, for example by integrating flexible polymer chains like poly(ε-caprolactone) with DGEBA-amine cooligomers, it is possible to create thermosets that can be fixed into a temporary shape and later recover their original form upon heating. mdpi.com In these systems, the DGEBA-based network provides the permanent crosslinks that store the original shape, while a secondary phase with a distinct thermal transition acts as the switchable element. mdpi.com
Another approach involves synthesizing novel thermosets by reacting DGEBA with specially designed polymers. For instance, polymer networks made from DGEBA and triphenylamine (B166846) (TPA)-linked azomethine have been shown to exhibit efficient blue light emission and high thermal stability. researchgate.net These characteristics suggest potential use as advanced, light-emissive coatings and adhesives, demonstrating how the fundamental DGEBA structure can be incorporated into materials with smart functionalities. researchgate.net
Integration with Nanomaterials for Enhanced Performance
The performance of DGEBA-based epoxy resins can be significantly augmented by incorporating nanomaterials to create polymer nanocomposites. These nanofillers, due to their high surface area and unique properties, can impart substantial improvements in mechanical, thermal, and electrical characteristics even at very low loading levels.
A notable class of nanofillers is Polyhedral Oligomeric Silsesquioxanes (POSS), which are nano-sized, cage-like structures. researchgate.net When POSS molecules, particularly those with reactive functional groups like hydroxyls, are incorporated into a DGEBA matrix, they can covalently bond with the epoxy network. This integration leads to a hybrid organic-inorganic material with enhanced properties. Research has shown that the addition of POSS can increase the elastic modulus and yield stress of the epoxy network. It can also improve thermal stability and resistance to oxidation. researchgate.net This makes POSS-modified epoxies suitable for high-performance applications where durability under harsh conditions is required. researchgate.net
The enhancement is attributed to the reinforcement provided by the rigid silica (B1680970) core of the POSS molecules and the increase in cohesive energy density from interactions like hydrogen bonding.
Conclusion and Outlook on Bis 4 Glycidyloxyphenyl Ether Research
Summary of Key Academic Contributions
Synthesis and Characterization: The synthesis of Bis(4-glycidyloxyphenyl) ether would theoretically follow standard etherification procedures, reacting hydroquinone (B1673460) with epichlorohydrin (B41342) in the presence of a base. However, detailed studies optimizing this specific reaction, characterizing the monomer's properties, and exploring its polymerization behavior are not readily available in peer-reviewed literature. While general methods for the synthesis of diglycidyl ethers are well-established, specific nuances and efficiencies for this particular molecule have not been a focal point of research.
Polymer Science: The potential for this compound to act as a monomer for the creation of cross-linked epoxy networks is implicit in its structure. However, there is a lack of dedicated research on the curing kinetics, thermal stability, and mechanical properties of polymers derived from it. Such studies are fundamental to understanding the potential applications of a novel epoxy resin.
Identification of Remaining Research Challenges and Knowledge Gaps
The primary research challenge concerning this compound is the fundamental lack of foundational data. The knowledge gaps span the entire lifecycle of the material, from its synthesis to its potential applications and degradation.
Key Knowledge Gaps:
| Research Area | Specific Unaddressed Questions |
| Monomer Synthesis | - What are the optimal reaction conditions for the high-yield synthesis of pure this compound? - What are the key differences in reactivity and side-product formation compared to the synthesis of BADGE and BFDGE? |
| Material Properties | - What are the detailed thermal, mechanical, and chemical resistance properties of cured polymers based on this monomer? - How does the absence of the bisphenol-A or bisphenol-F bridging group affect the final properties of the thermoset? |
| Structure-Property Relationships | - How does the linear, rigid structure of the hydroquinone core influence the glass transition temperature, crosslink density, and ultimate performance of the resulting polymer network? |
| Potential Applications | - Are there specific niche applications where the unique structure of this compound might offer advantages over existing epoxy systems? |
Future Trajectories for Scholarly Inquiry and Technological Advancement
Given the current state of knowledge, the future of research on this compound is wide open. Initial scholarly inquiry would need to focus on building a fundamental understanding of the compound.
Potential Research Directions:
Fundamental Synthesis and Characterization: The first step for future research would be the systematic synthesis and thorough characterization of high-purity this compound. This would involve detailed spectroscopic and thermal analysis to establish baseline data.
Comparative Polymer Studies: A crucial area of investigation would be the direct comparison of polymers derived from this compound with those from BADGE and BFDGE. This would help to elucidate the influence of the core aromatic structure on the final material properties. Such studies could reveal potential advantages in areas like thermal stability, chemical resistance, or optical properties.
Computational Modeling: In parallel with experimental work, computational modeling and simulation could be employed to predict the properties of polymers based on this compound. This could help to guide experimental efforts and identify promising avenues for application.
Niche Applications: Future research could explore the use of this monomer in applications where the specific properties of the hydroquinone moiety could be beneficial. This might include high-performance coatings, electronic encapsulants, or as a component in advanced composite materials where high thermal stability and low dielectric properties are desired.
Q & A
Q. What are the established synthetic routes for bis(4-glycidyloxyphenyl) ether, and how do reaction conditions influence yield and purity?
The Williamson ether synthesis is a primary method, involving epibromohydrin and bis(4-hydroxyphenyl)disulfide in alkaline conditions to form the glycidyl ether . Key factors include:
- Temperature control : Excess heat may lead to epoxide ring-opening side reactions.
- Stoichiometric ratios : A 2:1 molar ratio of epibromohydrin to bisphenol derivatives optimizes etherification .
- Purification : Column chromatography or recrystallization removes unreacted monomers and oligomers. Yield typically ranges from 70–85% under optimized conditions.
Q. How can this compound be characterized to confirm structural integrity and purity?
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities like residual bisphenol A (<0.1% in high-purity batches) .
Advanced Research Questions
Q. How does this compound enhance the refractive index (RI) of optical polymers, and what experimental parameters maximize RI?
The compound’s aromatic rings and high electron density contribute to RI >1.58 in copolymers. Key strategies include:
- Copolymer design : Combining with episulfides (e.g., 4,4'-thiodibenzenethiol) increases RI to 1.707 via sulfur’s polarizability .
- Curing conditions : Post-curing at 120°C for 2 hours reduces voids, improving optical transparency (89% transmissivity) .
| Polymer System | RI | Transmissivity (%) | Reference |
|---|---|---|---|
| Episulfide-thiol copolymer | 1.707 | 89 | |
| EGE/COS copolymer | 1.58 | 85 |
Q. What methodologies address contradictions in thermal stability data for this compound-based epoxy composites?
Discrepancies in decomposition temperatures (Td = 300–340°C) arise from curing agents and filler interactions:
- Anhydride vs. amine curing : Methyl tetrahydrophthalic anhydride increases crosslinking density, raising Td by ~20°C compared to aliphatic amines .
- Nanocomposite effects : Adding 1 wt% MWCNTs improves thermal conductivity (0.45 W/m·K) but may reduce Td due to catalytic degradation .
- Standardization : Use dynamic mechanical analysis (DMA) at 10°C/min under N₂ to ensure reproducibility.
Q. How can factorial design optimize the mechanical properties of carbon fiber/epoxy composites using this compound?
A 2³ factorial design evaluates:
- Factors : Epoxy/hardener ratio (1:0.8–1:1.2), MWCNT loading (0–1 wt%), curing temperature (100–120°C).
- Responses : Flexural strength (FS), interlaminar shear strength (ILSS).
- Results :
Safety and Data Reliability
Q. What safety protocols mitigate risks associated with this compound’s reactivity and potential toxicity?
- Handling : Use nitrile gloves (≥0.11 mm thickness) and fume hoods to prevent dermal/ocular exposure (H315, H319 hazards) .
- Toxicity mitigation : QSAR models predict mutagenic potential (Analog ID 5682: positive in TA100 assay). In vitro assays (Ames test) are recommended for batch-specific validation .
Q. How should researchers resolve discrepancies in environmental analysis data for this compound?
- Calibration standards : Use deuterated analogs (e.g., bisphenol A-d16) to correct for matrix effects in LC-MS .
- Detection limits : EPA Method 8270 achieves a LOQ of 0.1 µg/L in water samples, but humic acids may interfere; solid-phase extraction (C18 cartridges) improves accuracy .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
